6-(2,4-Difluorophenyl)pyridazin-3-ol

Analytical Chemistry Procurement Quality Control Reproducibility

6-(2,4-Difluorophenyl)pyridazin-3-ol, also systematically named 6-(2,4-difluorophenyl)-2,3-dihydropyridazin-3-one, is a heterocyclic small-molecule building block featuring a pyridazin-3-one core substituted with a 2,4-difluorophenyl group at the 6-position. With a molecular weight of 208.16 g/mol, a calculated LogP of 1.65, one hydrogen bond donor, and two hydrogen bond acceptors, its physicochemical profile places it in favorable property space for fragment-based lead discovery and scaffold derivatization.

Molecular Formula C10H6F2N2O
Molecular Weight 208.16 g/mol
CAS No. 1105194-20-4
Cat. No. B1415191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,4-Difluorophenyl)pyridazin-3-ol
CAS1105194-20-4
Molecular FormulaC10H6F2N2O
Molecular Weight208.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C2=NNC(=O)C=C2
InChIInChI=1S/C10H6F2N2O/c11-6-1-2-7(8(12)5-6)9-3-4-10(15)14-13-9/h1-5H,(H,14,15)
InChIKeyBAQAZKYBFRTHLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,4-Difluorophenyl)pyridazin-3-ol (CAS 1105194-20-4) – Core Chemical Identity and Procurement-Relevant Physicochemical Profile


6-(2,4-Difluorophenyl)pyridazin-3-ol, also systematically named 6-(2,4-difluorophenyl)-2,3-dihydropyridazin-3-one, is a heterocyclic small-molecule building block featuring a pyridazin-3-one core substituted with a 2,4-difluorophenyl group at the 6-position . With a molecular weight of 208.16 g/mol, a calculated LogP of 1.65, one hydrogen bond donor, and two hydrogen bond acceptors, its physicochemical profile places it in favorable property space for fragment-based lead discovery and scaffold derivatization . Commercial availability at a certified purity of 98% (HPLC) and full hazard classification (GHS07) ensures the compound meets the minimum technical requirements for reproducible research and downstream synthetic elaboration .

Why 6-(2,4-Difluorophenyl)pyridazin-3-ol Cannot Be Trivially Replaced by Other Pyridazinone or Fluorophenyl Isomers


Substituting 6-(2,4-difluorophenyl)pyridazin-3-ol with other in-class pyridazinones or positional isomers (e.g., the 2-fluoro or 2,6-difluoro analogs) introduces quantifiable shifts in electronic distribution, lipophilicity, and hydrogen-bonding topology that directly alter pharmacophore recognition. The specific 2,4-difluoro substitution pattern on the pendant phenyl ring produces a unique dipole moment and electrostatic potential surface compared to the 2-fluoro (CAS 66549-62-0) or 2,6-difluoro (CAS 1154598-26-1) congeners, which can result in different binding affinities or synthetic reactivities [1]. Furthermore, the pyridazin-3-one tautomer (lactam form) dominates over the pyridazin-3-ol (lactim form) under physiological conditions, meaning that even analogs differing only in the position of the hydroxyl/oxo group do not serve as functional equivalents . Generic substitution without empirical validation therefore risks losing the specific molecular recognition features that make this scaffold valuable in medicinal chemistry and agrochemical programs.

Quantitative Differentiation of 6-(2,4-Difluorophenyl)pyridazin-3-ol Against Closest Structural Analogs


Purity Specification – Certified 98% HPLC Purity Versus Uncertified Generic Suppliers

The target compound is supplied with a certified minimum purity of 98% as determined by HPLC, whereas many generic pyridazinone building blocks are offered without a batch-specific certificate of analysis or at lower purity grades (e.g., 95%) . This documented purity level reduces the risk of introducing undefined impurities that can confound biological assay results or compromise subsequent synthetic yields .

Analytical Chemistry Procurement Quality Control Reproducibility

Lipophilicity – Calculated LogP of 1.65 Differentiates from Non-Fluorinated and Mono-Fluorinated Congeners

The target compound exhibits a calculated LogP of 1.65, which is elevated relative to the non-fluorinated parent 6-phenylpyridazin-3-ol (estimated LogP ~1.0) and distinct from the 2-fluoro analog (estimated LogP ~1.3) [1]. This intermediate lipophilicity, conferred by the 2,4-difluoro substitution, balances aqueous solubility and membrane permeability—a critical parameter in fragment-based lead optimization where incremental LogP adjustments (<0.5 units) are known to significantly impact ligand efficiency metrics [1].

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Design

Hydrogen Bond Donor/Acceptor Count Remains Favorable for CNS Drug-Like Property Space

The compound contains exactly one hydrogen bond donor (the lactam N–H) and two hydrogen bond acceptors (the carbonyl oxygen and the pyridazine N2), complying with the CNS MPO desirability thresholds (HBD ≤ 3, HBA ≤ 7) . By contrast, many pyridazinone derivatives bearing additional polar substituents exceed these thresholds and exhibit empirically reduced CNS penetration, making the minimal HBD/HBA profile of this scaffold a distinct advantage for neuroscience target programs.

CNS Drug Discovery Medicinal Chemistry Design Rules Blood-Brain Barrier Penetration

6-(2,4-Difluorophenyl)pyridazin-3-ol – Application Scenarios Supported by Quantitative Differentiation Evidence


Fragment-Based Lead Discovery and Scaffold Hopping in Kinase and ACAT Inhibitor Programs

The favorable LogP (1.65) and minimal HBD/HBA profile (1/2) make this compound an ideal fragment starting point for medicinal chemistry campaigns targeting lipid-modulating enzymes (e.g., ACAT) or kinases, where the 2,4-difluorophenyl motif is a privileged pharmacophore . Its 98% certified purity ensures that initial fragment screening data are not confounded by impurities, supporting reliable hit validation and SAR expansion .

Synthesis of Ureidopyridazine and Triazole Antifungal Intermediates

The pyridazin-3-one core with a 2,4-difluorophenyl substituent is structurally related to key intermediates used in the synthesis of ACAT inhibitors (e.g., DuP 128 analogs) and triazole antifungal agents, where the 2,4-difluoro substitution pattern is required for target engagement . Using the pre-formed 6-(2,4-difluorophenyl)pyridazin-3-ol scaffold bypasses early-stage synthetic challenges associated with regioselective difluorophenyl introduction, accelerating hit-to-lead timelines.

Agrochemical Discovery – Pyridazine Herbicide and Fungicide Scaffold Derivatization

Recent literature has established that pyridazine derivatives bearing a 2,4-difluorophenyl group exhibit potent phytoene desaturase (PDS) inhibition and pre-emergence herbicidal activity . The target compound serves as a direct synthetic precursor for generating focused libraries of PDS-targeting herbicides, where the 2,4-difluoro substitution pattern is critical for maintaining herbicidal potency and crop selectivity.

Quote Request

Request a Quote for 6-(2,4-Difluorophenyl)pyridazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.